

3,4-O-dimethylcedrusin CAS number and molecular formula

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Compound of Interest

Compound Name: 3,4-O-dimethylcedrusin

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An In-depth Technical Guide to 3,4-O-dimethylcedrusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin, a naturally occurring lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and known biological activities, with a focus on its role in wound healing and anti-inflammatory processes. This document synthesizes available data, outlines experimental methodologies, and visualizes potential signaling pathways to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

3,4-O-dimethylcedrusin is a lignan compound with the following key identifiers:



Property	Value	Citation(s)
CAS Number	166021-14-3	[1][2]
Molecular Formula	C21H26O6	[2]
Molecular Weight	374.4 g/mol	[2]
IUPAC Name	3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol	[3]

Biological Activities and Potential Therapeutic Applications

Current research suggests that **3,4-O-dimethylcedrusin** possesses notable biological activities, primarily centered around wound healing and anti-inflammatory effects.

Wound Healing

3,4-O-dimethylcedrusin has been identified as a potential agent for promoting wound healing. Lignans, the class of compounds to which it belongs, are often involved in processes of tissue repair and regeneration. The proposed mechanism involves the stimulation of fibroblast proliferation and collagen synthesis, which are critical steps in the wound healing cascade.

Anti-inflammatory Activity

The anti-inflammatory potential of **3,4-O-dimethylcedrusin** is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. As a polyphenolic compound, it is hypothesized to interfere with pro-inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.

Experimental Protocols

Detailed experimental protocols for specifically investigating **3,4-O-dimethylcedrusin** are not extensively documented in publicly available literature. However, based on studies of related



compounds and its proposed activities, the following standard assays would be appropriate for its evaluation.

In Vitro Wound Healing (Scratch) Assay

This assay is a well-established method for studying cell migration, a key process in wound healing.

Objective: To evaluate the effect of **3,4-O-dimethylcedrusin** on the migration of fibroblasts or keratinocytes.

Methodology:

- Cell Culture: Plate human dermal fibroblasts (HDF) or keratinocytes in a 6-well plate and culture until a confluent monolayer is formed.
- Scratch Creation: Create a sterile "scratch" or gap in the cell monolayer using a p200 pipette tip.
- Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells
 and then add a culture medium containing various concentrations of 3,4-Odimethylcedrusin. A vehicle control (e.g., DMSO) and a positive control (e.g., a known
 growth factor) should be included.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.
- Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the gap area over time.[4][5]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic model for screening acute anti-inflammatory activity.

Objective: To assess the in vivo anti-inflammatory effects of 3,4-O-dimethylcedrusin.



Methodology:

- Animal Model: Use male Wistar rats or Swiss albino mice.
- Treatment: Administer 3,4-O-dimethylcedrusin orally or intraperitoneally at various doses. A
 control group should receive the vehicle, and a positive control group should receive a
 standard anti-inflammatory drug (e.g., indomethacin).
- Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
- Measurement of Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
- Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Cytokine Production Assay

This assay measures the effect of the compound on the production of inflammatory mediators.

Objective: To determine if **3,4-O-dimethylcedrusin** can modulate the production of pro-inflammatory cytokines.

Methodology:

- Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
- Stimulation and Treatment: Pre-treat the cells with different concentrations of **3,4-O-dimethylcedrusin** for a specific duration (e.g., 1 hour) before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).
- Sample Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatants.



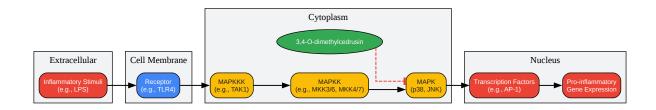
- Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.[6][7]
- Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Potential Signaling Pathways

The biological effects of many polyphenolic compounds are mediated through the modulation of intracellular signaling pathways. Based on the activities of structurally similar compounds, **3,4-O-dimethylcedrusin** may exert its effects through the MAPK and NF-kB pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and survival. It is plausible that **3,4-O-dimethylcedrusin** could inhibit the phosphorylation of key kinases in this pathway, such as p38 and JNK, thereby reducing the inflammatory response.



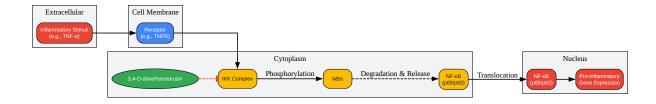
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Caption: Putative inhibition of the MAPK signaling pathway by **3,4-O-dimethylcedrusin**.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway



The NF- κ B pathway is a critical regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **3,4-O-dimethylcedrusin** may inhibit this pathway by preventing the degradation of I κ B α .



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Caption: Hypothesized inhibition of the NF-kB signaling pathway by **3,4-O-dimethylcedrusin**.

Conclusion and Future Directions

3,4-O-dimethylcedrusin presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of wound care and anti-inflammatory therapies. While its biological activities are supported by its chemical class and preliminary data, further in-depth research is imperative. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and exploring its pharmacokinetic and pharmacodynamic profiles. The experimental frameworks and hypothetical pathways presented in this guide offer a solid foundation for directing these future research endeavors.

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